Bosentan

Descripción general

Descripción

Bosentan es un antagonista dual del receptor de endotelina utilizado principalmente en el tratamiento de la hipertensión arterial pulmonar. Funciona bloqueando la acción de la endotelina, un potente vasoconstrictor, lo que reduce la presión arterial en las arterias pulmonares . This compound se comercializa bajo el nombre comercial Tracleer y está disponible en forma de tableta para administración oral .

Métodos De Preparación

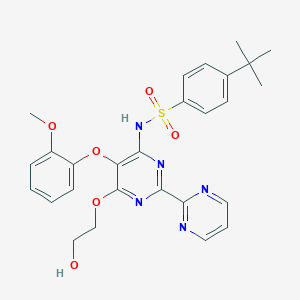

Rutas Sintéticas y Condiciones de Reacción: La síntesis de bosentan implica la reacción de la 4-terc-butil-N-(6-(2-hidroxietoxi)-5-(2-metoxifenoxi)-2-(pirimidin-2-il)pirimidin-4-il)bencenosulfonamida con reactivos apropiados bajo condiciones controladas . El proceso típicamente incluye pasos como la protección y desprotección de grupos funcionales, reacciones de acoplamiento y pasos de purificación para obtener el producto final.

Métodos de Producción Industrial: En entornos industriales, el this compound se produce utilizando un proceso de síntesis de varios pasos que garantiza una alta pureza y rendimiento. El proceso implica el uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: Bosentan experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus derivados de amina correspondientes.

Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo sulfonamida.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones básicas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de amina y sulfonamidas sustituidas .

Aplicaciones Científicas De Investigación

Treatment of Pulmonary Arterial Hypertension (PAH)

Bosentan was the first oral medication approved for PAH in 2002. It has been shown to improve exercise capacity, hemodynamics, and overall quality of life for patients with various forms of PAH, including idiopathic PAH and PAH secondary to connective tissue diseases .

Efficacy Data:

- Meta-analysis Findings: A meta-analysis indicated that this compound significantly reduces mean pulmonary arterial pressure (mPAP) and improves functional class compared to placebo . The 6-minute walk distance (6-MWD) improved by an average of 46.19 meters in the this compound group compared to placebo .

- Long-term Outcomes: In a study involving a five-year follow-up, this compound demonstrated sustained clinical benefits, with survival rates remaining high (95% at one year) and significant improvements in functional capacity observed over time .

Combination Therapy

This compound is often used in combination with other therapies such as phosphodiesterase-5 inhibitors (e.g., sildenafil) to enhance therapeutic outcomes. Studies have shown that adding this compound to sildenafil therapy does not significantly improve outcomes compared to sildenafil alone but may be beneficial in certain patient populations .

Combination Therapy Data:

- Clinical Trials: In trials assessing the addition of this compound to existing sildenafil therapy, no significant differences were observed in WHO functional class improvement or time to clinical worsening compared to placebo .

Safety Profile

While this compound is generally well-tolerated, it is associated with elevations in liver transaminases and requires regular monitoring of liver function tests. The incidence of abnormal liver function test results is higher in patients receiving this compound compared to those on placebo .

Adverse Effects:

- Commonly reported side effects include headache, flushing, and liver enzyme elevations. Serious adverse events are comparable between this compound and placebo groups, indicating a favorable safety profile overall .

Case Study: this compound in Pregnancy

A notable case report examined the pharmacokinetics and safety of this compound in a breastfeeding mother. The findings suggested that while this compound does pass into breast milk, the exposure levels for infants were low, indicating potential safety for nursing mothers under medical supervision .

Mecanismo De Acción

Bosentan ejerce sus efectos bloqueando la unión de la endotelina a sus receptores, específicamente el receptor de endotelina A y el receptor de endotelina B. Esta inhibición evita la acción vasoconstrictora de la endotelina, lo que lleva a la vasodilatación y la reducción de la presión arterial en las arterias pulmonares . Los objetivos moleculares involucrados incluyen los receptores de endotelina ubicados en las células del músculo liso de los vasos sanguíneos .

Compuestos Similares:

Ambrisentan: Otro antagonista del receptor de endotelina utilizado para la hipertensión arterial pulmonar.

Unicidad de this compound: this compound es único debido a su acción antagonista dual tanto en el receptor de endotelina A como en el receptor de endotelina B, lo que proporciona un efecto terapéutico más amplio en comparación con los antagonistas selectivos .

Comparación Con Compuestos Similares

Ambrisentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.

Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profile compared to bosentan.

Uniqueness of this compound: this compound is unique due to its dual antagonistic action on both endothelin receptor A and endothelin receptor B, providing a broader therapeutic effect compared to selective antagonists .

Actividad Biológica

Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). By blocking the effects of endothelin-1 (ET-1), a potent vasoconstrictor, this compound promotes vasodilation and improves hemodynamics in patients with PAH. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound targets two subtypes of endothelin receptors: ETA and ETB. The binding of ET-1 to ETA receptors causes vasoconstriction, while ETB receptor activation can lead to both vasodilation and bronchoconstriction. By antagonizing these receptors, this compound reduces pulmonary vascular resistance and improves blood flow. This mechanism is critical in managing conditions associated with elevated pulmonary artery pressure.

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in treating PAH. Below is a summary of key findings from pivotal studies:

Detailed Research Findings

- Pulmonary Arterial Hypertension : this compound has shown significant improvements in exercise capacity as measured by the 6MWD, functional class amelioration, and reduced clinical worsening rates compared to placebo. A meta-analysis indicated that this compound therapy significantly lowers mean pulmonary arterial pressure (mPAP) and enhances overall clinical outcomes in PAH patients .

- Safety Profile : While this compound is generally well tolerated, some studies reported an increased incidence of abnormal liver function tests (LFTs) compared to placebo . Monitoring liver enzymes is crucial during treatment. The most common adverse effects include headache, flushing, and peripheral edema.

- Pediatric Use : Recent studies have evaluated this compound's pharmacokinetics and efficacy in children aged 2-11 years with idiopathic PAH or congenital heart disease-related PAH. Results demonstrated improvements in hemodynamic parameters and exercise capacity, supporting its use in pediatric populations .

Case Studies

Case Study 1 : A 45-year-old female with idiopathic PAH was treated with this compound for six months. She experienced a significant increase in her 6MWD from 300 meters to 400 meters, alongside improvements in WHO functional class from III to II.

Case Study 2 : In a clinical trial involving patients with systemic sclerosis-related digital ulcers, those receiving this compound showed a faster healing rate and fewer new ulcer occurrences compared to the placebo group over a 24-week period.

Propiedades

IUPAC Name |

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046627 | |

| Record name | Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L | |

| Record name | Bosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB. | |

| Record name | Bosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147536-97-8 | |

| Record name | Bosentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147536-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosentan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147536978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSENTAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL93R30K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.